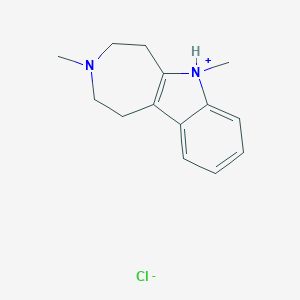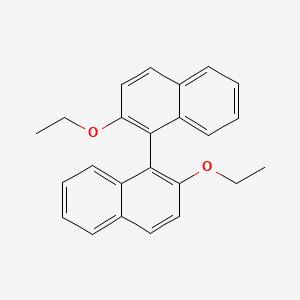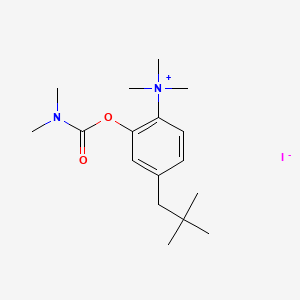
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is a chemical compound with the molecular formula C17H29N2O2I. It is known for its unique structure, which includes a phenyl ring substituted with a hydroxy group, a tert-pentyl group, and a trimethylammonium iodide group, along with a dimethylcarbamate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate typically involves multiple stepsThe final step involves the esterification with dimethylcarbamate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
化学反应分析
Types of Reactions
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide group or modify the carbamate ester.
Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学研究应用
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities but differs in its functional groups and applications.
2,2,5,5-Tetramethyltetrahydrofuran: Another related compound with distinct solvent properties and uses.
Uniqueness
(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
101710-54-7 |
|---|---|
分子式 |
C17H29IN2O2 |
分子量 |
420.3 g/mol |
IUPAC 名称 |
[2-(dimethylcarbamoyloxy)-4-(2,2-dimethylpropyl)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C17H29N2O2.HI/c1-17(2,3)12-13-9-10-14(19(6,7)8)15(11-13)21-16(20)18(4)5;/h9-11H,12H2,1-8H3;1H/q+1;/p-1 |
InChI 键 |
BDKFYEGXJFVKET-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


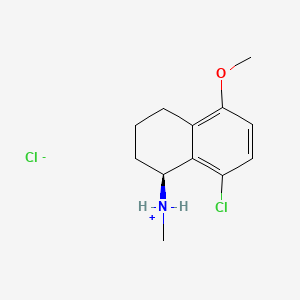
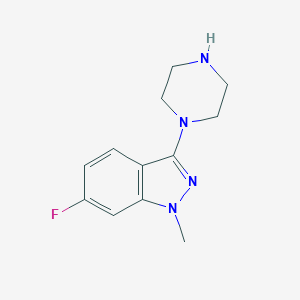
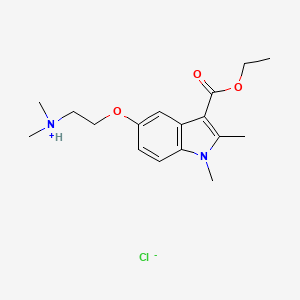
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
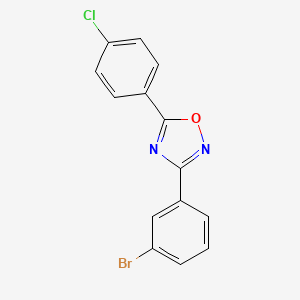
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
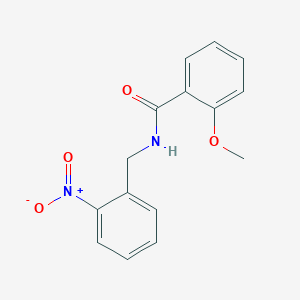
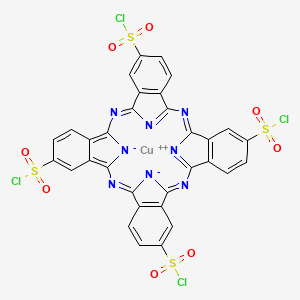
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
